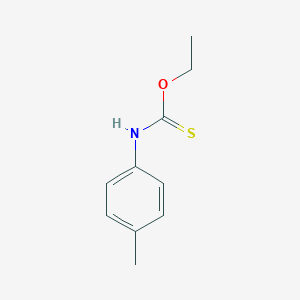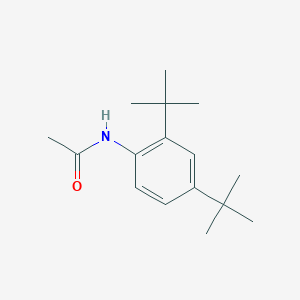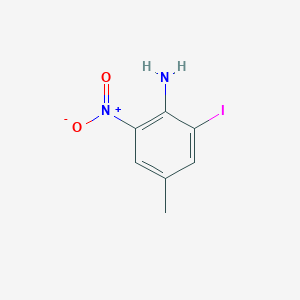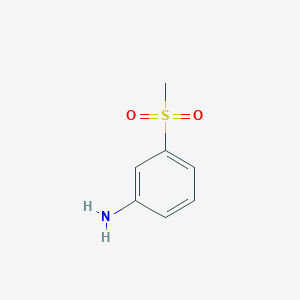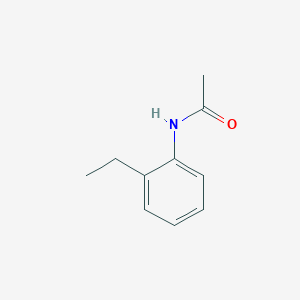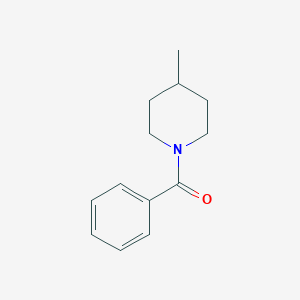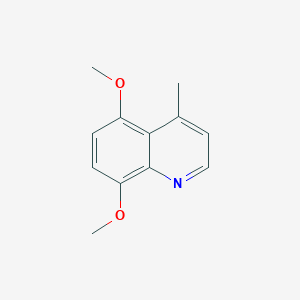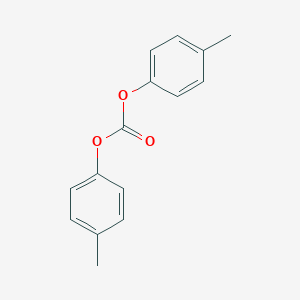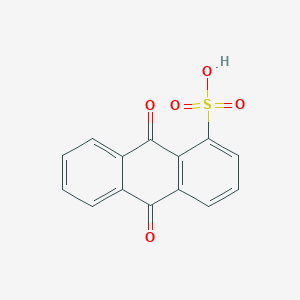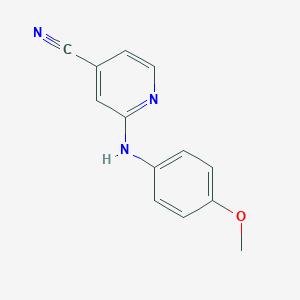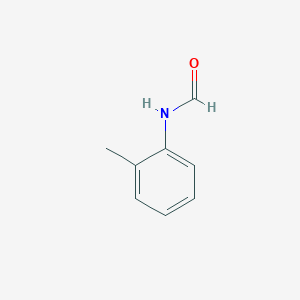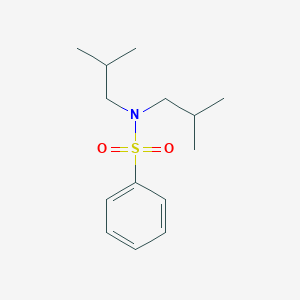
n,n-Bis(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n-Bis(2-methylpropyl)benzenesulfonamide, also known as DBSA, is an organic compound that belongs to the sulfonamide family. It is commonly used as a surfactant and emulsifier in various industrial applications. DBSA is also used in scientific research as a reagent and a catalyst.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-methylpropyl)benzenesulfonamide is not fully understood. However, it is believed to act as a surfactant and an emulsifier. n,n-Bis(2-methylpropyl)benzenesulfonamide can form micelles in aqueous solutions, which can solubilize hydrophobic compounds. n,n-Bis(2-methylpropyl)benzenesulfonamide can also stabilize emulsions by reducing the interfacial tension between oil and water.
Efectos Bioquímicos Y Fisiológicos
N,n-Bis(2-methylpropyl)benzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms. In one study, n,n-Bis(2-methylpropyl)benzenesulfonamide was found to be toxic to zebrafish embryos at concentrations as low as 5 ppm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,n-Bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, n,n-Bis(2-methylpropyl)benzenesulfonamide has some limitations. It is toxic to aquatic organisms, which limits its use in environmental studies. It is also not suitable for use in biological studies due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of n,n-Bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new surfactants and emulsifiers based on n,n-Bis(2-methylpropyl)benzenesulfonamide. These new compounds could have improved properties such as increased solubility and reduced toxicity. Another direction is the use of n,n-Bis(2-methylpropyl)benzenesulfonamide as a catalyst in new organic synthesis reactions. Finally, n,n-Bis(2-methylpropyl)benzenesulfonamide could be used in the development of new drug delivery systems based on nanoparticles. These systems could have improved drug efficacy and reduced side effects.
Métodos De Síntesis
N,n-Bis(2-methylpropyl)benzenesulfonamide can be synthesized by reacting benzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The reaction produces n,n-Bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid. The purity of n,n-Bis(2-methylpropyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N,n-Bis(2-methylpropyl)benzenesulfonamide is widely used in scientific research as a reagent and a catalyst. It is used as a surfactant in the preparation of nanoparticles, which are used in drug delivery systems. n,n-Bis(2-methylpropyl)benzenesulfonamide is also used as a catalyst in organic synthesis reactions. For example, it is used in the synthesis of 1,2,4-triazole derivatives, which have potential applications as antimicrobial agents.
Propiedades
Número CAS |
41178-58-9 |
|---|---|
Nombre del producto |
n,n-Bis(2-methylpropyl)benzenesulfonamide |
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-12(2)10-15(11-13(3)4)18(16,17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clave InChI |
OUQRNOGESDTRQU-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
Otros números CAS |
41178-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



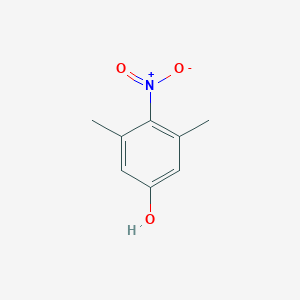
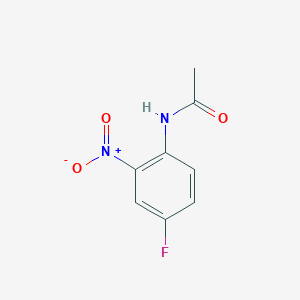
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
